molecular formula C21H22BrN7O B15022356 N-(3-bromophenyl)-4-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(3-bromophenyl)-4-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B15022356
M. Wt: 468.3 g/mol
InChI Key: PAFAQEGOAPAWEK-UCQKPKSFSA-N
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Description

N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine core, bromophenyl, methylphenyl, and morpholine groups, suggests potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Addition of Methylphenyl and Hydrazine Groups: The methylphenyl group is added through a condensation reaction with hydrazine.

    Incorporation of Morpholine: Finally, the morpholine group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the hydrazine group.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halides or organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: May exhibit pharmacological properties, making it a candidate for therapeutic research.

    Industry: Possible use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core and functional groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **N-(3-CHLOROPHENYL)-4-[(2Z)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **N-(3-FLUOROPHENYL)-4-[(2Z)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific functional groups and their arrangement, which can influence its reactivity and potential applications. The presence of the bromophenyl group, for example, may impart unique electronic properties compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C21H22BrN7O

Molecular Weight

468.3 g/mol

IUPAC Name

4-N-(3-bromophenyl)-2-N-[(Z)-(4-methylphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22BrN7O/c1-15-5-7-16(8-6-15)14-23-28-20-25-19(24-18-4-2-3-17(22)13-18)26-21(27-20)29-9-11-30-12-10-29/h2-8,13-14H,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14-

InChI Key

PAFAQEGOAPAWEK-UCQKPKSFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Origin of Product

United States

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